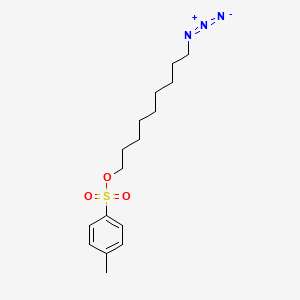
9-azidononyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-azidononyl 4-methylbenzenesulfonate is an organic compound that combines the structural features of toluene-4-sulfonic acid and an azido group attached to a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 9-azidononyl ester typically involves the esterification of toluene-4-sulfonic acid with 9-azidononanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production methods for toluene-4-sulfonic acid 9-azidononyl ester are not well-documented in the literature. the general principles of esterification and the use of efficient catalysts and solvents can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
9-azidononyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Click Chemistry: Copper(I) bromide and sodium ascorbate in a mixture of water and tert-butanol.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions with alkynes.
Scientific Research Applications
9-azidononyl 4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various functionalized compounds through substitution and click chemistry reactions.
Materials Science: Employed in the modification of surfaces and the preparation of functionalized polymers.
Bioconjugation: Utilized in the labeling of biomolecules due to the reactivity of the azido group with alkynes in click chemistry.
Medicinal Chemistry: Investigated for its potential in drug development and the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 9-azidononyl ester primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for the labeling and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified or synthesized .
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester: Another ester derivative of toluene-4-sulfonic acid with applications in fluorescent labeling and analytical chemistry.
Toluene-4-sulfonic acid 2-vinyloxy-ethyl ester: Used in polymer chemistry and surface modification.
Uniqueness
9-azidononyl 4-methylbenzenesulfonate is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry. This makes it valuable for applications requiring bioorthogonal reactions and the synthesis of complex molecules.
Properties
IUPAC Name |
9-azidononyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-15-9-11-16(12-10-15)23(20,21)22-14-8-6-4-2-3-5-7-13-18-19-17/h9-12H,2-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHZWDYLMRYMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
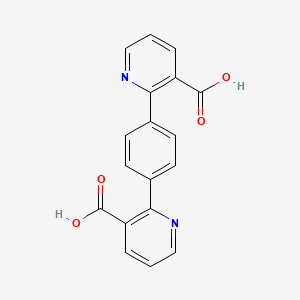
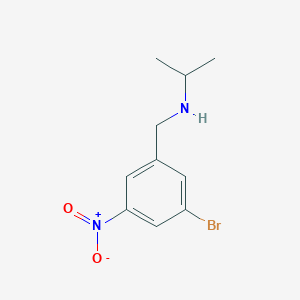
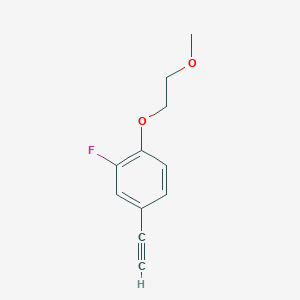
![[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol](/img/structure/B8125431.png)

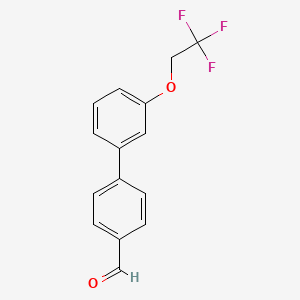
![2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B8125447.png)
![1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B8125457.png)
![2-[4-(3-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8125474.png)
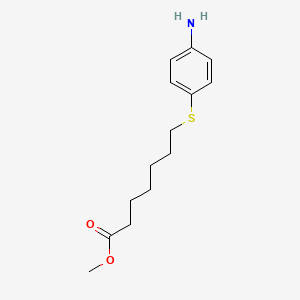
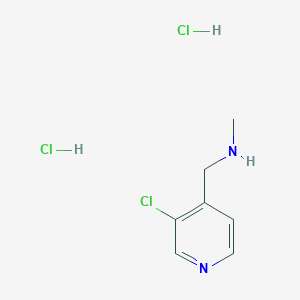
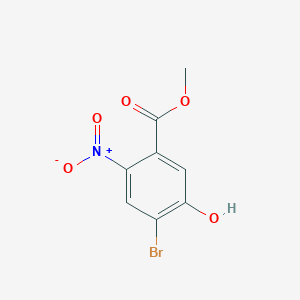

![(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8125499.png)
